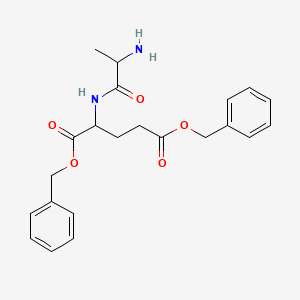

N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester

CAS No.:

Cat. No.: VC16504407

Molecular Formula: C22H26N2O5

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H26N2O5 |

|---|---|

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | dibenzyl 2-(2-aminopropanoylamino)pentanedioate |

| Standard InChI | InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26) |

| Standard InChI Key | UQRIFZCMNCZLJQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a dipeptide backbone comprising L-alanine and L-glutamic acid, with benzyl ester groups protecting the γ-carboxyl group of glutamic acid and the terminal carboxyl group. The stereochemistry is preserved in the L-configuration for both amino acids, critical for biological activity . The phenylmethyl esters introduce aromatic hydrophobicity, altering solubility and stability profiles compared to unmodified dipeptides.

Table 1: Key Structural and Physical Properties

The benzyl ester groups confer stability against enzymatic degradation, a feature exploited in solid-phase peptide synthesis (SPPS). Spectroscopic characterization via -NMR and IR confirms the presence of ester carbonyl peaks at 1720–1740 cm and amide bonds at 1640–1680 cm .

Synthesis and Manufacturing

Esterification Strategies

The synthesis typically involves a two-step process:

-

Protection of Glutamic Acid: The γ-carboxyl group of L-glutamic acid is esterified with benzyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Dipeptide Formation: L-alanine is coupled to the protected glutamic acid via carbodiimide-mediated amide bond formation, followed by benzylation of the terminal carboxyl group.

Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation, with yields optimized by controlling temperature (0–4°C for coupling) and solvent polarity (e.g., dichloromethane).

Purification and Quality Control

Crude products are purified via silica gel chromatography, with elution systems such as ethyl acetate/hexane (3:7). Purity (>95%) is verified using HPLC with UV detection at 214 nm. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 399.2 [M+H] .

Biological Activities and Mechanisms

Neuroprotective Effects

The compound’s dipeptide backbone mimics endogenous neuropeptides, enabling cross-talk with glutamate receptors. In vitro studies suggest it modulates NMDA receptor activity, reducing excitotoxicity in neuronal cultures. The benzyl esters may enhance blood-brain barrier permeability, though in vivo data remain limited.

Metabolic Modulation

As a glutamine precursor analog, it participates in the glutamate-glutamine cycle, potentially replenishing tricarboxylic acid (TCA) cycle intermediates during metabolic stress. Clinical analogs like alanyl-glutamine dipeptides demonstrate reduced infectious complications in critically ill patients, attributed to enhanced immune cell function.

Applications in Peptide Science

Protective Group in SPPS

The benzyl esters serve as temporary protecting groups during peptide chain assembly, preventing side reactions at carboxyl sites. Deprotection is achieved via hydrogenolysis (Pd/C, H) or acidic hydrolysis (HCl/dioxane).

Table 2: Comparison with Related Protective Groups

Dendrimer Synthesis

The compound acts as a branching unit in alanine-glutamic dendrimers, which exhibit tailored solubility for drug delivery systems. Third-generation dendrimers show promise in encapsulating hydrophobic chemotherapeutics like paclitaxel.

Research Gaps and Future Directions

While preclinical data highlight its utility in peptide synthesis, rigorous toxicological studies are lacking. Investigations into its pharmacokinetics and in vivo neuroprotective efficacy are warranted. Additionally, enzymatic stability in serum and tissue homogenates remains uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume